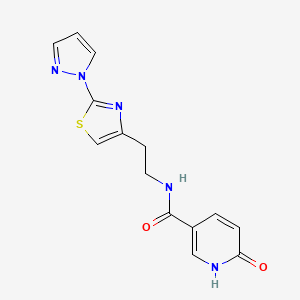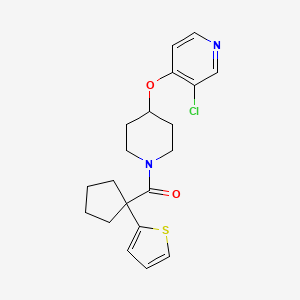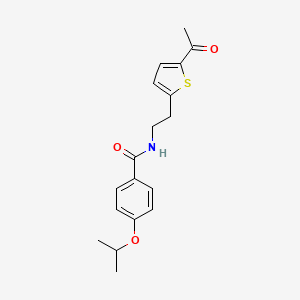![molecular formula C12H10FN5O B2541901 5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine CAS No. 2007921-00-6](/img/structure/B2541901.png)
5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine" is a derivative of triazolopyrazine, a heterocyclic compound that has been the subject of various studies due to its potential biological activities. The presence of a fluorine atom and a methoxy group on the phenyl ring may influence the compound's physical properties, reactivity, and interaction with biological targets.
Synthesis Analysis
The synthesis of related triazolopyrazine compounds often involves multi-step reactions. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are structurally related to triazolopyrazines, can be achieved through a microwave-assisted cyclocondensation reaction of β-enaminones with NH-3-aminopyrazoles, followed by formylation using the Vilsmeyer-Haack reagent . Similarly, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves a four-stage process starting from phenylacetonitriles . These methods could potentially be adapted for the synthesis of "5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine" by incorporating the appropriate fluorinated and methoxylated starting materials.
Molecular Structure Analysis
The molecular structure of triazolopyrazine derivatives is often confirmed using NMR measurements and X-ray diffraction analysis . The introduction of substituents such as fluorine and methoxy groups can affect the electronic distribution within the molecule, potentially influencing its regioselectivity and the overall molecular conformation. The tautomeric preferences of fluorinated triazolopyrazine derivatives have been established using 2D NOESY experiments .
Chemical Reactions Analysis
Triazolopyrazine derivatives can undergo various chemical reactions, including cyclocondensation , acylation , and substitution reactions . The presence of the amino group in "5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine" suggests that it could participate in reactions such as Schiff base formation or coupling with carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrazine derivatives are influenced by their substituents. For example, the photophysical properties of pyrazolo[1,5-a]pyrimidines with different acceptor or donor groups have been investigated, showing that some derivatives exhibit large Stokes shifts and strong fluorescence intensity . The introduction of a fluorine atom can enhance the lipophilicity of the molecule, which may affect its biological activity . The solubility, melting point, and stability of these compounds can be determined using standard analytical techniques such as high-performance liquid chromatography .
Applications De Recherche Scientifique
Antimicrobial Activity
Studies have demonstrated the antimicrobial potential of [1,2,4]triazole derivatives. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds exhibited good to moderate activities against test microorganisms Molecules. This suggests that the compound could potentially be explored for antimicrobial applications.
Synthesis and Characterization
The synthesis and characterization of [1,2,4]triazolo and pyrazin-amine derivatives have been widely explored. For example, the efficient synthesis techniques reported by Idrees et al. (2019) for a series of triazolo-thiadiazoles integrated with different moieties highlight the versatility of these scaffolds in generating compounds with potential antimicrobial activities Oriental Journal of Chemistry. These methodologies could provide a basis for the synthesis and exploration of 5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine.
Biological Activity Exploration
The exploration of biological activities, such as antifungal, anticancer, and herbicidal activities, of [1,2,4]triazolo and pyrazin-amine derivatives is an area of significant interest. For instance, Fedotov et al. (2022) investigated pyrazole and 1,2,4-triazole derivatives, emphasizing their pharmacological potential and suggesting avenues for further biological activity studies Current Issues in Pharmacy and Medicine: Science and Practice. This underscores the potential of the compound for diverse biological applications.
Mécanisme D'action
Based on the structural features of this compound, it contains a triazole moiety, which is a common feature in many pharmacologically active compounds . Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
The pyrazolo[1,2,4]triazolo[1,5-c]pyrimidine scaffold, which is structurally similar to the compound , has been used as a pharmacophore for adenosine receptors . This suggests that “5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine” might also interact with adenosine receptors or similar targets, but this is purely speculative without specific experimental data.
Propriétés
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5O/c1-19-10-3-2-7(4-8(10)13)9-5-15-6-11-16-12(14)17-18(9)11/h2-6H,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKVFBORLQAOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CC3=NC(=NN23)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)

![2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione](/img/structure/B2541821.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2541823.png)
![Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2541824.png)



![N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2541829.png)



![2-[3-(Trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile](/img/structure/B2541839.png)